![molecular formula C21H16BrClN2O2 B11998554 N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide](/img/structure/B11998554.png)
N'-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a hydrazide functional group, which is often associated with biological activity and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide typically involves the condensation reaction between 3-bromobenzaldehyde and 4-[(4-chlorobenzyl)oxy]benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide involves its interaction with specific molecular targets. The hydrazide functional group can form hydrogen bonds and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
- N’-[(E)-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide
Uniqueness
N’-[(E)-(3-bromophenyl)methylidene]-4-[(4-chlorobenzyl)oxy]benzohydrazide is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C21H16BrClN2O2 |
|---|---|
分子量 |
443.7 g/mol |
IUPAC名 |
N-[(E)-(3-bromophenyl)methylideneamino]-4-[(4-chlorophenyl)methoxy]benzamide |
InChI |
InChI=1S/C21H16BrClN2O2/c22-18-3-1-2-16(12-18)13-24-25-21(26)17-6-10-20(11-7-17)27-14-15-4-8-19(23)9-5-15/h1-13H,14H2,(H,25,26)/b24-13+ |
InChIキー |
KGZPNAOAWACILX-ZMOGYAJESA-N |
異性体SMILES |
C1=CC(=CC(=C1)Br)/C=N/NC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC(=CC(=C1)Br)C=NNC(=O)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



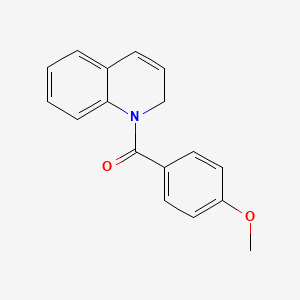

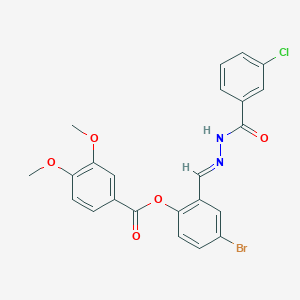
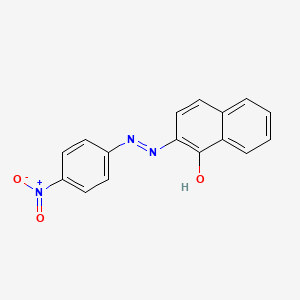
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)
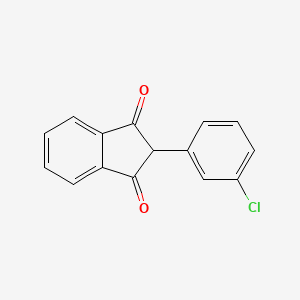
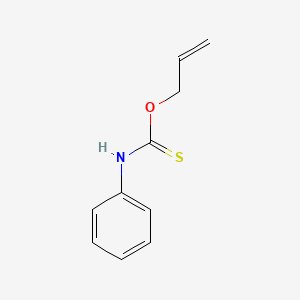

![Ethyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B11998516.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11998519.png)


![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)
